4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine
Description
4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is a heterocyclic compound featuring a morpholine ring linked via a methyl group to a 5-fluoroindole scaffold. Its structural design combines the electron-withdrawing fluorine atom on the indole ring with the morpholine moiety, which enhances solubility and modulates receptor interactions. This compound has garnered attention in medicinal chemistry, particularly in neurological and antimicrobial research. For instance, a derivative, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, was identified as a potent and selective dopamine D4 receptor antagonist with >90% selectivity over other dopamine receptors (D1, D2, D3, D5) at 1 µM .
Properties
IUPAC Name |
4-[(5-fluoro-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBULMUMFRVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 5-Fluoroindole-3-carbaldehyde Intermediate
This method involves Friedel-Crafts acylation of 5-fluoroindole followed by nucleophilic substitution with morpholine:
-
Friedel-Crafts Acylation :
-
Reductive Amination :
Table 1: Optimization of Nucleophilic Substitution
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Friedel-Crafts | Oxalyl chloride, AlCl₃, DCM | 72 | >95% | |
| Reductive Amination | Morpholine, NaBH₃CN, MeOH | 65 | 98% |
Mannich Reaction-Based Approaches
One-Pot Mannich Coupling
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA | EtOH | 80 | 4 | 78 |
| HCl | H₂O/EtOH | 100 | 1.5 | 82 |
| Amberlyst-15 | Toluene | 110 | 3 | 75 |
Reductive Amination of 5-Fluoroindole-3-ylmethyl Ketones
Ketone Intermediate Preparation
Table 3: Reductive Amination Parameters
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Chloroacetyl-5-fluoroindole | K₂CO₃ | THF | 60 | 74 |
| 3-Bromoacetyl-5-fluoroindole | Et₃N | DCM | 40 | 68 |
Multi-Step Catalytic Coupling Strategies
Table 4: Catalytic Coupling Efficiency
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | DME/H₂O | 63 |
| Pd(OAc)₂ | XPhos | Toluene | 71 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Nucleophilic Substitution | High purity, minimal byproducts | Requires cryogenic conditions | Moderate |
| Mannich Reaction | One-pot synthesis | Formaldehyde handling risks | High |
| Reductive Amination | Broad substrate tolerance | Multi-step purification | Low |
| Catalytic Coupling | Modular for derivatives | High catalyst cost | Limited |
Chemical Reactions Analysis
Types of Reactions
4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base, followed by the desired nucleophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures exhibit promising anticancer properties. 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine may act as an inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that fluorinated indoles can enhance binding affinity to various biological targets, including those involved in tumor growth and metastasis .
Enzyme Inhibition
This compound has been implicated in the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a significant role in cholesterol metabolism. By modulating PCSK9 activity, this compound could contribute to lowering LDL cholesterol levels, thus presenting a potential therapeutic avenue for cardiovascular diseases .
Neurochemical Modulation
The morpholine component of the compound suggests possible interactions with neurochemical pathways. Similar compounds have been studied for their effects on neurotransmitter systems, indicating that this compound may influence neuropharmacological activities such as mood regulation and cognition enhancement .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be made:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | 0.96 | Contains a dimethylamine instead of morpholine |
| (6-Fluoro-1H-indol-3-yl)methanamine | 0.94 | Lacks the morpholine moiety |
| 5-Fluoro-2,3-dimethyl-1H-indole | 0.86 | Dimethyl substitution on the indole |
| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | 0.80 | Contains a methyl group on the indole |
This table illustrates how the specific morpholine linkage and fluorinated indole structure contribute to distinct biological activities compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
Antimicrobial Studies
In vitro studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have been evaluated for their minimum inhibitory concentrations (MIC) against bacterial strains, revealing promising results .
Cytotoxicity Assessments
Cytotoxicity assays conducted on human cell lines have demonstrated that certain concentrations of this compound do not exhibit substantial cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. For example, it may target enzymes or receptors involved in cell signaling, leading to changes in cellular function .
Comparison with Similar Compounds
Key Comparative Insights
- Anti-TB Activity : The dichlorobenzyl-substituted analog (MIC = 6.25 µg/mL) outperforms the base compound in antimycobacterial activity, highlighting the importance of lipophilic substitutions for membrane penetration .
- Receptor Selectivity: Fluorine at the indole 5-position enhances selectivity for dopamine D4 receptors, as seen in the target compound, whereas non-fluorinated analogs (e.g., benzimidazolium salts) target metabolic enzymes like α-glucosidase .
- Synthetic Accessibility : Pyrimidine-linked analogs (e.g., compound 51) are synthesized in high yields (83%) via nucleophilic substitution, suggesting easier scalability compared to enantiomerically pure hybrids (e.g., pyrrole-indole derivatives) requiring asymmetric catalysis .
- Physicochemical Properties: The decylthio-triazole analog demonstrates solubility in ethanol and methanol, making it suitable for topical formulations, whereas the dopamine D4 antagonist’s polar morpholine group likely improves blood-brain barrier penetration .
Research Findings and Trends
- Fluorine’s Role : The 5-fluoro substitution on indole consistently improves target engagement, likely due to enhanced electronic effects and metabolic stability. This is evident in both dopamine receptor antagonists and anti-TB agents .
- Morpholine’s Versatility: Morpholine derivatives exhibit diverse applications—from CNS-targeting agents to enzyme inhibitors—depending on substituents.
- Structural Complexity vs. Bioactivity : Complex hybrids (e.g., pyrrole-indole-morpholine derivatives) achieve high enantiomeric purity but lack reported bioactivity, whereas simpler analogs with halogenated aryl groups demonstrate potent, target-specific effects .
Biological Activity
4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a morpholine ring linked to a 5-fluoro-1H-indole moiety through a methylene bridge, which may enhance its pharmacological properties. The presence of fluorine is particularly significant as it can influence the compound's solubility, metabolic stability, and binding affinity to various biological targets.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound's molecular framework allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that derivatives of indole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that fluorinated indoles can enhance binding affinity to proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism and has implications in cancer biology .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Compound 12 | HeLa | 7.01 | Topoisomerase II inhibition |
| Compound 13 | MCF-7 | 8.55 | Cell cycle arrest |
Neurochemical Modulation
Compounds with similar structures have been explored for their neurochemical activity. The interaction of such compounds with neurotransmitter receptors suggests potential therapeutic applications in treating neurodegenerative diseases and mood disorders. The specific mechanisms often involve modulation of serotonin and dopamine pathways.
Synthesis Pathways
The synthesis of this compound typically involves several key steps, including the formation of the indole moiety followed by the introduction of the morpholine ring. These synthetic routes are crucial for optimizing the compound for desired biological activities.
Synthesis Steps:
- Formation of Indole : Synthesize the indole core using traditional methods such as Fischer indole synthesis.
- Methylene Bridge Formation : Employ methods like Mannich reaction to introduce the methylene bridge.
- Morpholine Ring Closure : Use nucleophilic substitution reactions to incorporate the morpholine ring.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies on similar compounds suggest that they exhibit favorable absorption and distribution characteristics. For example, compounds structurally related to this compound have demonstrated half-lives ranging from 1.31 to 1.64 hours in vivo, indicating a need for further optimization for sustained therapeutic effects .
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound | Administration Route | Peak Concentration (µM) | Half-Life (hours) |
|---|---|---|---|
| Compound 12 | Intraperitoneal | ~1.0 | 1.31 |
| Compound 13 | Intraperitoneal | ~1.0 | 1.64 |
Case Studies and Research Findings
Several studies have highlighted the potential applications of indole derivatives in drug development:
- PCSK9 Inhibition : A study demonstrated that fluorinated indoles could serve as effective inhibitors of PCSK9, providing insights into their role in cholesterol regulation and cardiovascular health .
- Antitumor Activity : Another study reported significant antitumor activity against various cancer cell lines, with specific compounds showing IC50 values below 10 µM, indicating potent activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine?
- Methodology : Begin with 5-fluoroindole derivatives. Use formylation (e.g., Vilsmeier-Haack reaction with POCl₃/DMF) to introduce an aldehyde group at the 3-position of indole. Follow with reductive amination using morpholine and NaBH₄ or NaBH₃CN in a polar aprotic solvent (e.g., DMF or THF). Monitor reaction progress via TLC and optimize parameters (temperature: 60–80°C; solvent ratio) to improve yield .
- Validation : Confirm intermediates via ¹H/¹³C-NMR and HRMS, as demonstrated in analogous indole-morpholine syntheses .
Q. Which spectroscopic techniques are essential for structural characterization?
- Key Techniques :
- ¹H/¹³C-NMR : Assign indole C3-CH₂-morpholine connectivity (δ ~3.5–4.0 ppm for CH₂; δ ~2.5–3.5 ppm for morpholine protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
- X-ray Crystallography : Resolve conformational details (e.g., indole-morpholine dihedral angles) for unambiguous structural confirmation .
Q. How can researchers validate quantitative determination methods for this compound in formulations?
- Method : Use UV-Vis spectrophotometry (λmax ~270–290 nm for indole derivatives) with method validation per ICH guidelines. Assess linearity (R² >0.99), precision (%RSD <2%), and accuracy (recovery 98–102%) in matrix-matched samples (e.g., ointments) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Approach :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Use single-crystal X-ray diffraction to resolve ambiguous stereochemistry or bonding .
Q. What methodologies ensure stability and purity under varying environmental conditions?
- Protocols :
- HPLC-PDA : Monitor degradation products using C18 columns (acetonitrile/water gradient) and identify impurities via MS/MS .
- Stress Testing : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 3–10) to assess stability. Use accelerated stability studies (40°C/75% RH) for shelf-life predictions .
Q. How can researchers design experiments to study interactions with biological targets (e.g., enzymes)?
- Strategies :
- Molecular Docking : Screen against target proteins (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) using AutoDock Vina to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for lead optimization .
- Fluorescence Quenching : Assess interactions with tryptophan residues in proteins via Stern-Volmer analysis .
Q. What experimental approaches address contradictory activity data in enzyme inhibition assays?
- Solutions :
- Replicate assays under standardized conditions (buffer pH, temperature).
- Validate enzyme activity with positive controls (e.g., fosmidomycin for DXPS inhibition) .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts .
Q. How can adsorption and reactivity on indoor surfaces be systematically studied?
- Methods :
- Microspectroscopic Imaging : Analyze surface interactions using AFM-IR or ToF-SIMS to track compound degradation .
- Controlled Chamber Studies : Expose the compound to silica or polymer surfaces under varying humidity and oxidant levels (e.g., ozone) to model indoor environments .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
